(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one
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Overview
Description
(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one is a complex organic compound with a unique structure that combines elements of cyclopentane and naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under mild conditions.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-naphthol: A related compound with a hydroxyl group at the 2-position, used in the synthesis of various heterocycles.
Cyclopentanone: A simpler ketone with a five-membered ring structure, used as a precursor in organic synthesis.
Uniqueness: (2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C14H12O |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one |
InChI |
InChI=1S/C14H12O/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)15/h2-7,9H,8H2,1H3/t9-/m1/s1 |
InChI Key |
WZQMTXDLOOIQDN-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C1=O)C3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1CC2=C(C1=O)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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